Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(fluoromethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound that features a bicyclic structure with a fluoromethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the fluoromethyl group and the tert-butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism by which tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The compound’s unique structure allows it to engage in specific interactions that can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methylpiperazine-1-carboxylate
- 4-(tert-butyl)-1-fluoro-1-methylcyclohexane
- tert-butyl 3-(fluoromethyl)-3-hydroxy-azepane-1-carboxylate
Uniqueness
Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate stands out due to its bicyclic structure and the presence of both a fluoromethyl group and a tert-butyl ester. These features confer unique chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance.
Properties
Molecular Formula |
C11H18FNO2 |
---|---|
Molecular Weight |
215.26 g/mol |
IUPAC Name |
tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H18FNO2/c1-10(2,3)15-9(14)13-6-8-4-11(13,5-8)7-12/h8H,4-7H2,1-3H3 |
InChI Key |
NNRFFZMVRPREIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.